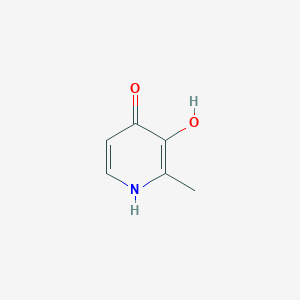
3-hydroxy-2-methyl-4(1H)-pyridinone
Cat. No. B093175
Key on ui cas rn:
17184-19-9
M. Wt: 125.13 g/mol
InChI Key: UVOPIJQQMRLUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06177409B1
Procedure details


1.00 g (2.68 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of dimethylene xylitol compound is put into a mixture of 10 mL ethanol—2 mL H2O; then 0.08 g of Pd/C at 10% is added, and the pH of the solution is adjusted to pH=1 with a solution of concentrated HCl. The reaction medium is then subjected to catalytic hydrogenolysis under agitation at room temperature for 4 hours. At the end of this hydrogenolysis, the reaction medium is filtered. Then, 25 mL of water is added to the residue, and the solution is neutralized by addition of an aqueous solution of soda. The reaction medium is extracted with 2×20 mL of dichloromethane; the organic phases are collected, dried on sodium sulphate, filtered, and evaporated under reduced pressure; 509 mg (1.80 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of dimethylene xylitol is isolated, which is pure at chromatographic and NMR analyses. Yield: 67%.
[Compound]
Name
dimethylene xylitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
dimethylene xylitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8]CC1C=CC=CC=1.Cl>[Pd].C(O)C>[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[OH:8]
|
Inputs


Step One
[Compound]
|
Name
|
dimethylene xylitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
|
[Compound]
|
Name
|
dimethylene xylitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.08 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
At the end of this hydrogenolysis, the reaction medium is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, 25 mL of water is added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is neutralized by addition of an aqueous solution of soda
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction medium is extracted with 2×20 mL of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phases are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC=CC(C1O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.8 mmol | |
| AMOUNT: MASS | 509 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
